

Avitinib Maleate: A Technical Guide to Target Profile and Selectivity

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Compound of Interest

Compound Name: Avitinib maleate

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Abstract

Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity profile is intended to offer a therapeutic advantage by minimizing off-target effects commonly associated with earlier generation EGFR inhibitors. [2] In addition to its potent activity against EGFR mutants, **Avitinib maleate** has demonstrated inhibitory effects on Bruton's tyrosine kinase (BTK). This technical guide provides an in-depth overview of the target profile and selectivity of **Avitinib maleate**, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Target Profile and Selectivity

Avitinib maleate's primary mechanism of action is the irreversible inhibition of specific EGFR mutants that are key drivers in non-small cell lung cancer (NSCLC).[1] It also exhibits inhibitory activity against other kinases, most notably BTK.[3]

Epidermal Growth Factor Receptor (EGFR)

Avitinib maleate demonstrates high potency against clinically relevant EGFR mutations, including the L858R activating mutation and the T790M resistance mutation.[4] Its selectivity for these mutants over wild-type (WT) EGFR is a hallmark of third-generation EGFR inhibitors, aiming to reduce dose-limiting toxicities.[2] The irreversible binding of Avitinib to the cysteine residue at position 797 in the ATP-binding pocket of EGFR contributes to its sustained inhibitory activity.[2]

Bruton's Tyrosine Kinase (BTK)

Avitinib maleate has been identified as an inhibitor of BTK, a non-receptor tyrosine kinase crucial for B-cell development and signaling.[3] This off-target activity is being explored for potential therapeutic applications in various B-cell malignancies and autoimmune disorders.

Other Kinase Targets

Kinome screening has revealed that **Avitinib maleate** can inhibit other kinases at higher concentrations. At a concentration of 1 μ M, it showed over 80% inhibition of 33 out of 349 kinases tested, including JAK3 and five members of the TEC kinase family.[3]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of **Avitinib maleate** against its key targets.

Table 1: In Vitro Inhibitory Activity of **Avitinib Maleate** against EGFR Variants

Target	IC50 (nM)
EGFR L858R	0.18[3]
EGFR T790M	0.18[3]
Wild-Type EGFR	7.68[3]

Table 2: In Vitro Inhibitory Activity of **Avitinib Maleate** against Other Kinases

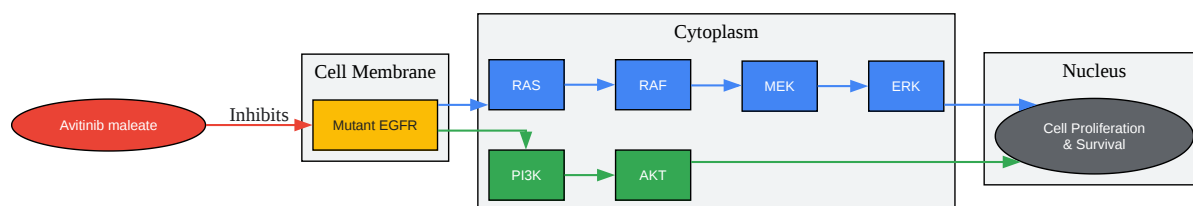
Target	IC50 (nM)
BTK	59[3]
JAK3	360[3]

Signaling Pathways

Avitinib maleate exerts its therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth and division. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. Activating mutations in EGFR lead to constitutive activation of these pathways, promoting uncontrolled cell proliferation. **Avitinib maleate** inhibits the initial autophosphorylation of mutant EGFR, thereby blocking these downstream signals.



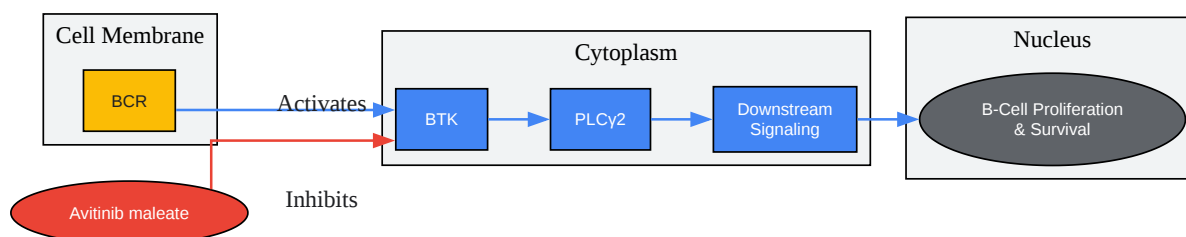
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EGFR Signaling Pathway Inhibition by **Avitinib maleate**.

BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of

downstream effectors like PLC γ 2 and subsequent signaling cascades that promote B-cell proliferation and survival. **Avitinib maleate**'s inhibition of BTK can disrupt these processes.



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BTK Signaling Pathway Inhibition by **Avitinib maleate**.

Experimental Protocols

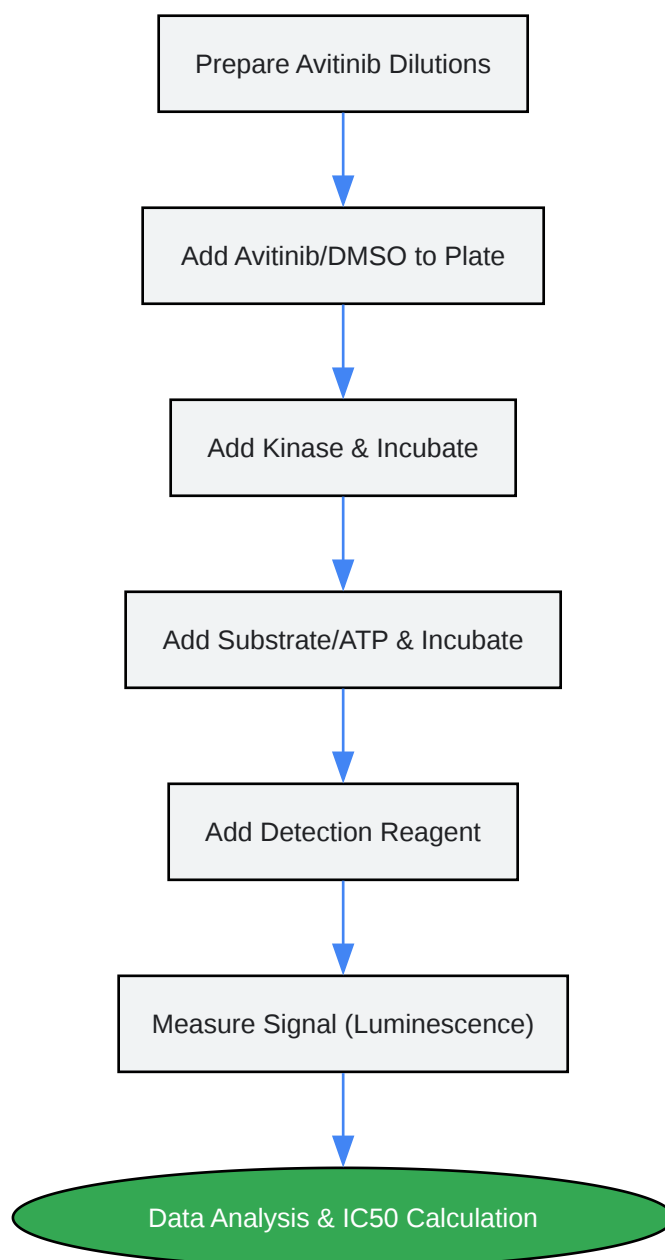
The following are representative protocols for key experiments used to characterize the target profile and selectivity of **Avitinib maleate**.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

- Reagents and Materials:
 - Recombinant human kinase (e.g., EGFR, BTK)
 - Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
 - ATP solution
 - Peptide substrate specific for the kinase

- **Avitinib maleate** stock solution (in DMSO)
- 384-well assay plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Plate reader
- Procedure: a. Prepare serial dilutions of **Avitinib maleate** in DMSO. b. Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate. c. Add the recombinant kinase solution to each well and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. e. Incubate the reaction at room temperature for a defined time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced. g. Plot the percentage of kinase inhibition against the logarithm of the **Avitinib maleate** concentration. h. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.



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Workflow for an in vitro kinase inhibition assay.

Western Blot Analysis of Protein Phosphorylation (Representative Protocol)

This protocol is used to assess the effect of **Avitinib maleate** on the phosphorylation of its target kinases and downstream signaling proteins in cultured cells.

- Reagents and Materials:
 - Cell culture medium and supplements
 - Cancer cell lines (e.g., NCI-H1975 for EGFR T790M)
 - **Avitinib maleate**
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer
 - PVDF membrane
 - Transfer buffer
 - Blocking buffer (e.g., 5% BSA in TBST)
 - Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
 - Imaging system
- Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of **Avitinib maleate** or DMSO for a specified time. c. Lyse the cells in lysis buffer on ice. d. Determine the protein concentration of the lysates using a BCA assay. e. Denature the protein samples by boiling in Laemmli sample buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary antibody overnight at 4°C. i. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again with TBST. k. Add the chemiluminescent substrate and capture the signal

using an imaging system. I. Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

Avitinib maleate is a potent and selective third-generation EGFR inhibitor with a well-defined target profile. Its high affinity for clinically relevant EGFR mutants, including the T790M resistance mutation, and its relative sparing of wild-type EGFR, underscore its potential as a valuable therapeutic agent for NSCLC. The additional inhibitory activity against BTK opens avenues for its investigation in other malignancies and disease contexts. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of **Avitinib maleate** and other novel kinase inhibitors.

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